2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide
Overview
Description
2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide is a compound with a unique structure featuring an adamantyl group, a triazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes involves the reaction of 1-adamantylamine with ethyl bromoacetate to form the ester intermediate. This intermediate then undergoes cyclization with thiosemicarbazide to form the triazole ring. Finally, the ethoxyphenyl acetamide moiety is introduced through an acylation reaction.
Industrial Production Methods
Industrially, the compound can be produced using a similar multi-step synthetic route, ensuring that each step is optimized for yield and purity. The process generally involves large-scale reaction vessels, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: : Reduction reactions can target the triazole ring or the adamantyl group.
Substitution: : Nucleophilic substitution reactions are possible at the acetamide or triazole ring.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Common reagents include hydrogen peroxide or peracids under mild conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride can be used for reductions.
Substitution: : Typical reagents include halides or sulfonates under basic conditions.
Major Products Formed from These Reactions
Oxidation: : Oxidized products typically feature modifications at the triazole ring.
Reduction: : Reduced products may exhibit changes in the adamantyl group or triazole ring.
Substitution: : Products usually include derivatives with modified acetamide or triazole functionalities.
Scientific Research Applications
Chemistry: : The compound is used as a starting material for synthesizing derivatives with potential biological activity.
Biology: : Studies explore its binding affinity to biological targets, such as enzymes or receptors.
Industry: : Used in the development of novel materials with specific properties due to the adamantyl group's rigidity.
Mechanism of Action
The mechanism by which 2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The triazole ring often plays a crucial role in binding interactions, while the adamantyl group provides stability and enhances binding affinity.
Comparison with Similar Compounds
Compared to other triazole-based compounds, 2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide stands out due to the presence of the adamantyl group, which imparts unique rigidity and lipophilicity, enhancing its biological activity. Similar compounds include:
2-{[4-(1-adamantyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide: : Differing mainly in the position of the adamantyl group.
2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide: : Features a methoxy group instead of an ethoxy group.
2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide: : Contains a chlorophenyl instead of an ethoxyphenyl group.
Properties
IUPAC Name |
2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-3-29-19-6-4-18(5-7-19)24-20(28)14-30-22-26-25-21(27(22)2)23-11-15-8-16(12-23)10-17(9-15)13-23/h4-7,15-17H,3,8-14H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDXSEOPBWTYQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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